molecular formula C8H11ClN2O2 B13641309 2-Methoxy-2-oxo-1-(pyridin-2-yl)ethan-1-aminium chloride

2-Methoxy-2-oxo-1-(pyridin-2-yl)ethan-1-aminium chloride

Cat. No.: B13641309
M. Wt: 202.64 g/mol
InChI Key: PCPOXRZFRXSGDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-oxo-1-(pyridin-2-yl)ethan-1-aminium chloride typically involves the reaction of pyridine derivatives with methoxy and oxo groups. One common method involves the reaction of 2-aminopyridine with methoxyacetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or ethyl acetate, and the product is purified using techniques like flash chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-oxo-1-(pyridin-2-yl)ethan-1-aminium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like sodium methoxide (NaOCH3) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted pyridine compounds.

Scientific Research Applications

2-Methoxy-2-oxo-1-(pyridin-2-yl)ethan-1-aminium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-2-oxo-1-(pyridin-2-yl)ethan-1-aminium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-2-oxo-1-(pyridin-3-yl)ethan-1-aminium chloride
  • 2-Methoxy-2-oxo-1-(pyridin-4-yl)ethan-1-aminium chloride

Uniqueness

2-Methoxy-2-oxo-1-(pyridin-2-yl)ethan-1-aminium chloride is unique due to its specific substitution pattern on the pyridine ring. This unique structure can result in different chemical reactivity and biological activity compared to its isomers .

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

(2-methoxy-2-oxo-1-pyridin-2-ylethyl)azanium;chloride

InChI

InChI=1S/C8H10N2O2.ClH/c1-12-8(11)7(9)6-4-2-3-5-10-6;/h2-5,7H,9H2,1H3;1H

InChI Key

PCPOXRZFRXSGDS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=N1)[NH3+].[Cl-]

Origin of Product

United States

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